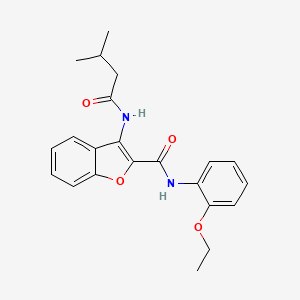

2-(4-fluorophenyl)-N-methoxy-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

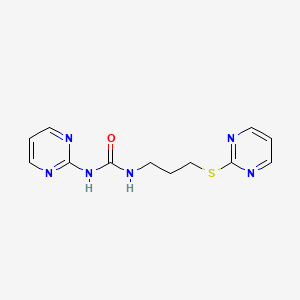

The synthesis of such a compound would likely involve the reaction of a 4-fluorophenyl derivative with a methoxy derivative of 2H-tetrazole-5-carboxamide. The exact synthetic route would depend on the available starting materials and the desired conditions for the reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazole ring, a fluorophenyl group, and a methoxy group. The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the tetrazole ring, the fluorophenyl group, and the methoxy group. The tetrazole ring is known to participate in various chemical reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence the compound’s polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Characterization

- Synthesis of Radiotracers for CB1 Cannabinoid Receptors: Research demonstrates the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors using PET imaging, a technique that could potentially be applied to similar compounds for various research applications (Katoch-Rouse & Horti, 2003).

Cytotoxic Activity Against Cancer Cell Lines

- Novel Pyrazolo[1,5-a]pyrimidines and Schiff Bases: A study explores the synthesis of novel compounds and their cytotoxic activity against human cancer cell lines, indicating potential applications in cancer research (Hassan et al., 2015).

Antiallergic and Antimicrobial Activity

- Antiallergic Compounds: Synthesis and evaluation of compounds for their antiallergic activity, suggesting applications in developing new treatments for allergic reactions (Ford et al., 1986).

- Antimicrobial Schiff Bases: Research on the synthesis of Schiff bases and their in vitro antimicrobial activity, contributing to the search for new antimicrobial agents (Puthran et al., 2019).

Fluorine-18 Labeling for Imaging

- Development of Fluorine-18-Labeled Antagonists: This study elaborates on synthesizing fluorine-18-labeled compounds for PET imaging, which could be relevant for designing imaging agents based on the chemical structure of interest (Lang et al., 1999).

Electron Delocalization in Chemical Structures

- Stability and Structure of N-Heterocyclic Carbene Precursors: Examination of the influence of electron delocalization on the stability and structure of certain chemical compounds, potentially relevant to understanding the behavior of similar chemical entities (Hobbs et al., 2010).

Mecanismo De Acción

Target of Action

Many compounds with similar structures are known to interact with various enzymes or receptors in the body. The specific target would depend on the exact structure and properties of the compound .

Mode of Action

The compound could potentially interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. This interaction could alter the activity of the target, leading to downstream effects .

Biochemical Pathways

Depending on the target of the compound, various biochemical pathways could be affected. This could lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of the compound would depend on its chemical properties. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in cell growth and proliferation to alterations in cell signaling or metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-methoxytetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5O2/c1-17-13-9(16)8-11-14-15(12-8)7-4-2-6(10)3-5-7/h2-5H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAGICMNNBAZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)C1=NN(N=N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3,4-Dimethylphenyl)-1-adamantyl]methylamine](/img/structure/B2681171.png)

![2-Nitro-N-[(2S,3R)-6-oxo-2-piperidin-4-ylpiperidin-3-yl]benzenesulfonamide](/img/structure/B2681172.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2681173.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(o-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2681176.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2681178.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2681184.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)